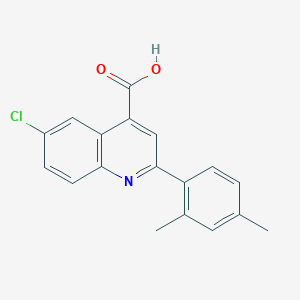

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid

Description

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative characterized by a chloro group at position 6 of the quinoline ring and a 2,4-dimethylphenyl substituent at position 2. This compound (CAS: 445289-11-2, molecular formula: C₁₈H₁₄ClNO₂) is primarily utilized in medicinal chemistry and drug discovery, particularly as a precursor for synthesizing bioactive molecules targeting bacterial enzymes or receptors . Its structural features, including the electron-withdrawing chlorine and hydrophobic dimethylphenyl group, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-13(11(2)7-10)17-9-15(18(21)22)14-8-12(19)4-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYWORQSTPNLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Quinoline-4-Carboxylic Acid Derivatives Synthesis

Quinoline-4-carboxylic acid derivatives, including 6-chloro-substituted variants, are important pharmaceutical intermediates with applications in antimicrobial, antitubercular, and anti-inflammatory agents. The synthesis of these compounds generally involves multi-step processes including ring formation, substitution, oxidation, and decarboxylation reactions under controlled conditions.

General Synthetic Routes to Quinoline-4-Carboxylic Acid Derivatives

Several synthetic methodologies have been developed for quinoline-4-carboxylic acid derivatives, which can be adapted to the preparation of 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid. Key approaches include:

- Pfitzinger Reaction : Condensation of isatins with pyruvic acid or its salts under basic conditions to form quinoline-2,4-dicarboxylic acids, which can be further modified.

- Three-Component Condensation : Reaction of aromatic aldehydes, aminoazoles, and pyruvic acid in solvents like dimethylformamide (DMF) or acetic acid under reflux to yield quinoline-4-carboxylic acids with high efficiency.

- Microwave-Assisted Synthesis : Use of microwave irradiation to accelerate condensation and cyclization steps, significantly reducing reaction times and improving yields.

- Catalytic Cyclization : Employing catalysts such as indium(III) chloride (InCl3) to promote cyclization of acrylates or acrylamides with N-arylbenzaldimines under microwave conditions.

Specific Preparation Method for this compound

A patented and experimentally validated method provides an industrially viable route for quinoline-4-carboxylic acid derivatives, including chloro-substituted analogues. The synthesis involves the following sequential steps:

This method emphasizes mild reaction conditions, inexpensive raw materials, and scalability for industrial production. The use of isatin derivatives as starting materials is notable for cost efficiency and availability.

Additional Synthetic Details and Variations

- Catalyst and Solvent Effects : DMF has been reported as a superior solvent for three-component condensations due to its polarity, enhancing yields over acetic acid.

- Microwave Irradiation : Microwave-assisted methods reduce reaction times dramatically (from hours to minutes) and improve yields in quinoline-4-carboxylic acid synthesis.

- Oxidation Agents : Besides potassium permanganate, other oxidants such as potassium bichromate, persulfates, and cobalt salts have been employed for the oxidation step with varying efficiencies.

- Substituent Effects : The presence of chloro and methyl groups on the phenyl ring influences the electronic properties and reactivity during condensation and oxidation steps, necessitating optimization of reaction times and temperatures.

Example Experimental Data for Intermediates

Related Synthetic Approaches for Functionalized Quinoline Derivatives

- Alkylation of Quinoline Carboxylic Acids : For example, 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid was synthesized by alkylation of the hydroxyquinoline derivative with propargyl bromide in DMF using tetrabutylammonium bromide as phase transfer catalyst at room temperature for 24 h.

- Use of Isatin Derivatives : The ring-opening and condensation of isatin derivatives under basic conditions form the quinoline core efficiently, a key step in the synthesis of chloro-substituted quinoline carboxylic acids.

Summary and Industrial Relevance

The preparation of this compound can be efficiently achieved via a multi-step process starting from isatin derivatives, involving ring-opening condensation, aldehyde addition, dehydration, oxidation, and decarboxylation. This method is characterized by:

- Use of inexpensive and readily available raw materials (isatin derivatives, acetone, phenyl aldehydes)

- Mild reaction conditions (reflux temperatures, moderate oxidation temperatures)

- High yields and purity of intermediates and final product

- Scalability and suitability for industrial production due to stable and reproducible processes

The combination of classical synthetic organic chemistry with modern techniques such as microwave irradiation and optimized solvent systems further enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

The biological activity of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is attributed to its interactions with various molecular targets:

- Enzyme Inhibition :

- It inhibits topoisomerase II , an enzyme crucial for DNA replication and repair, potentially inducing apoptosis in cancer cells.

- Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains by disrupting bacterial DNA gyrase, which is essential for bacterial DNA replication.

Antimicrobial Efficacy

Recent studies have demonstrated the antibacterial potency of this compound against several pathogens. The following table summarizes its antibacterial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Bacillus subtilis | 10 µg/mL | |

| Pseudomonas aeruginosa | >50 µg/mL |

These results indicate strong activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

Preliminary studies suggest that this compound may also have potential as an anticancer agent:

- It can induce cell cycle arrest in cancer cells without triggering apoptosis, indicating a unique pathway for therapeutic intervention.

- Various quinoline derivatives have shown promising results in inhibiting tumor growth through diverse biochemical pathways.

Case Studies and Data Tables

Several studies have evaluated the biological efficacy of this compound. Below are significant findings summarized in tables:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant antibacterial activity against E. coli and S. aureus strains. |

| Study 2 | Anticancer | Induced cell cycle arrest in breast cancer cell lines; IC50 values ranged from 10 to 30 µM. |

| Study 3 | Fungal Resistance | Effective against Fusarium graminearum, demonstrating potential as a fungicide. |

Further research has indicated that derivatives of this compound maintain higher viability rates in cardiomyocytes and macrophages during toxicity tests, suggesting lower cytotoxicity than previously anticipated.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes like topoisomerase II, which is involved in DNA replication and repair.

Comparison with Similar Compounds

Substituent Effects :

Common Strategies

- Nucleophilic substitution : Used to introduce halogens (Cl, Br) at position 4. For example, 6-chloro derivatives are synthesized via reactions with POCl₃ or halogenating agents .

- Suzuki-Miyaura coupling : Employed to attach aryl groups (e.g., 2,4-dimethylphenyl) at position 2 using palladium catalysts .

- Esterification/Amidation : The carboxylic acid group at position 4 is functionalized to esters or amides for enhanced bioavailability .

Reaction Conditions and Yields

Antitubercular Activity

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate demonstrated potent inhibition of Mycobacterium tuberculosis (MIC = 16 μg/mL) by targeting DNA gyrase, validated via molecular docking .

- 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives showed reduced activity compared to brominated analogs, highlighting the role of halogen size in enzyme binding .

Enzyme Inhibition

Biological Activity

6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C18H14ClNO2

- Molecular Weight : 313.76 g/mol

- Structural Features : The compound features a chloro group at the 6-position and a dimethyl-substituted phenyl group at the 2-position of the quinoline ring, which influences its biological interactions and pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby potentially inducing apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains by disrupting bacterial DNA gyrase, which is essential for bacterial DNA replication .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, possess significant antibacterial properties. The following table summarizes the antibacterial efficacy against various pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Bacillus subtilis | 10 µg/mL | |

| Pseudomonas aeruginosa | >50 µg/mL |

These results indicate that while the compound shows strong activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa is limited .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. For instance:

- A study conducted on leukemia cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in colony formation ability, suggesting its potential as an anticancer agent .

Case Study : In vitro experiments showed that at concentrations as low as 0.8 µM, the compound significantly inhibited colony formation in THP-1 cells (a human monocytic leukemia cell line), with percentages dropping from 93.2% to as low as 4.1% at higher concentrations .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Antibacterial Activity (MIC) |

|---|---|---|

| 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | Methyl group at different position | Higher MIC values than target compound |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Different methyl substitution | Similar activity profile |

The specific substitution pattern of this compound enhances its lipophilicity and interaction with biological membranes, contributing to its superior activity compared to its analogs.

Q & A

Q. What analytical methods differentiate polymorphic forms of this compound?

- Solution : Pair XRD with DSC to identify crystalline vs. amorphous phases. Distinct melting points (e.g., 62–64°C vs. 252–256°C) correlate with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.